molecular formula C20H16ClN3O3 B11516339 3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B11516339
M. Wt: 381.8 g/mol
InChI Key: FDNWFVRBCSOHLB-UHFFFAOYSA-N
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Description

3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

The reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, altering their activity, and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: A compound with a similar structure that is used as a nonsteroidal anti-inflammatory drug.

    Anthranilic Acid Derivatives: Compounds with similar functional groups that have various pharmaceutical applications.

Uniqueness

3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

3-acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C20H16ClN3O3/c1-11-7-3-5-9-14(11)24-18-16(17(22-24)12(2)25)19(26)23(20(18)27)15-10-6-4-8-13(15)21/h3-10,16,18H,1-2H3

InChI Key

FDNWFVRBCSOHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3C(C(=N2)C(=O)C)C(=O)N(C3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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